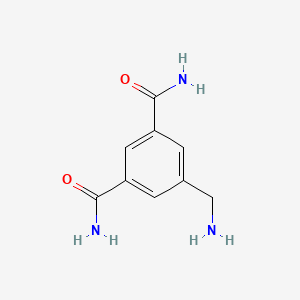

5-(Aminomethyl)benzene-1,3-dicarboxamide

Description

Historical Context and Evolution of Substituted Benzene-1,3-dicarboxamide Research

The scientific journey of substituted benzene-1,3-dicarboxamides is intrinsically linked to the broader field of aromatic amide chemistry. A significant milestone in the related class of benzene-1,3,5-tricarboxamides (BTAs) was their first synthesis by Curtius in 1915. rsc.org These compounds, with their C3 symmetry, demonstrated a remarkable ability to self-assemble into well-defined, one-dimensional nanostructures through threefold hydrogen bonding. This pioneering work laid the foundation for the extensive exploration of benzene-dicarboxamides and their derivatives as fundamental units in supramolecular chemistry and materials science. rsc.org

Over the decades, research has expanded to include a wide array of substituted benzene-1,3-dicarboxamides, with modifications to the aromatic core and the amide functionalities. These investigations have been driven by the desire to fine-tune the physicochemical properties of the resulting molecules, influencing their solubility, aggregation behavior, and interaction with other chemical species. The introduction of various substituents allows for the rational design of molecules with specific functions, a principle that underpins the investigation of 5-(Aminomethyl)benzene-1,3-dicarboxamide.

Rationale for Investigating this compound

The specific substitution pattern of this compound provides a compelling rationale for its investigation. The presence of two amide groups at the 1 and 3 positions of the benzene (B151609) ring offers the potential for hydrogen bonding interactions, a key driver for self-assembly and the formation of ordered supramolecular structures.

Crucially, the aminomethyl group at the 5-position introduces a primary amine functionality. This reactive site can serve as a point for further chemical modification, allowing for the covalent attachment of other molecules or integration into larger polymeric structures. The basic nature of the amine group also suggests potential roles in catalysis or as a ligand for coordination with metal ions. This trifunctional nature—hydrogen bonding capabilities, a modifiable handle, and potential for coordination—makes this compound a highly attractive target for synthetic chemists and materials scientists.

Current Research Landscape and Emerging Trends for Amide-Functionalized Benzene Derivatives

The current research landscape for amide-functionalized benzene derivatives is vibrant and multidisciplinary. A dominant trend is their application in supramolecular chemistry, where they are utilized to construct complex, self-assembled architectures such as fibers, gels, and liquid crystals. rsc.orgnih.gov These materials are being explored for applications in areas like tissue engineering, drug delivery, and organic electronics.

Another significant area of research is in materials science, where these compounds serve as monomers for the synthesis of high-performance polymers. The rigid aromatic core and the strong intermolecular hydrogen bonding imparted by the amide groups can lead to polymers with enhanced thermal stability and mechanical strength.

Furthermore, in medicinal chemistry, the benzene-dicarboxamide scaffold is recognized as a privileged structure, appearing in a variety of biologically active compounds. Research into aminomethyl-substituted benzene derivatives, for instance, has revealed potential antimalarial properties, suggesting that this compound and its derivatives could be valuable leads in drug discovery programs. tue.nl

Scope and Objectives of Academic Inquiry into this compound

The primary objectives of academic inquiry into this compound encompass a full understanding of its fundamental chemical and physical properties. This includes the development of efficient and scalable synthetic routes, thorough characterization of its molecular structure, and a detailed investigation of its physicochemical and spectroscopic properties.

A key goal is to elucidate its reactivity, particularly at the aminomethyl group, to enable its use as a versatile chemical intermediate. Furthermore, researchers aim to explore its potential in supramolecular chemistry, investigating its self-assembly behavior and the properties of the resulting superstructures. In the context of materials science, a major objective is to evaluate its utility as a monomer in polymer synthesis and to characterize the properties of the resulting polymers. Finally, preliminary investigations into its biological activity, guided by the known pharmacological profiles of related compounds, represent another important avenue of academic inquiry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

918810-63-6 |

|---|---|

Molecular Formula |

C9H11N3O2 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

5-(aminomethyl)benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C9H11N3O2/c10-4-5-1-6(8(11)13)3-7(2-5)9(12)14/h1-3H,4,10H2,(H2,11,13)(H2,12,14) |

InChI Key |

MNJYYKQPXFPGGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)N)C(=O)N)CN |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 5 Aminomethyl Benzene 1,3 Dicarboxamide

Retrosynthetic Analysis of the 5-(Aminomethyl)benzene-1,3-dicarboxamide Scaffold

A retrosynthetic analysis of this compound allows for the logical disconnection of the molecule into simpler, commercially available starting materials. The primary disconnections involve the C-N bonds of the dicarboxamide and the C-C bond of the aminomethyl group.

Primary Disconnections:

Amide Bonds: The two amide bonds can be disconnected through hydrolysis, leading back to 5-(aminomethyl)isophthalic acid and the corresponding amine. This is a common and straightforward disconnection.

Aminomethyl Group: The aminomethyl group can be retrosynthetically derived from several precursors. A common strategy involves the reduction of a nitrile or a nitro group. Therefore, a disconnection of the C-N bond of the aminomethyl group could lead to a 5-(halomethyl) or 5-(hydroxymethyl) intermediate. Alternatively, a C-C disconnection is not a primary strategy here, but functional group interconversion is key.

Key Precursors and Synthetic Pathways:

Based on this analysis, several synthetic pathways can be envisioned, originating from key precursors such as:

5-Nitroisophthalic acid

5-Aminoisophthalic acid

5-(Bromomethyl)isophthalic acid

Dimethyl 5-nitroisophthalate

Classical and Established Synthetic Routes to this compound

The classical synthesis of this compound typically involves a multi-step sequence focusing on the formation of the dicarboxamide and the introduction of the aminomethyl moiety.

Amidation Reactions for Dicarboxamide Formation

The formation of the dicarboxamide is a crucial step. This can be achieved through various amidation methods, starting from an appropriately substituted isophthalic acid derivative.

From Isophthaloyl Chloride: A common method involves the conversion of the dicarboxylic acid to the more reactive diacyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting diacyl chloride is then reacted with an excess of ammonia (B1221849) or a primary amine to form the dicarboxamide.

From Isophthalic Acid: Direct amidation of the dicarboxylic acid is also possible using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS).

From Isophthalate Esters: The dicarboxamide can also be formed by the aminolysis of a dialkyl isophthalate, such as dimethyl isophthalate. This reaction is typically carried out by heating the ester with an excess of the amine, sometimes in the presence of a catalyst.

| Starting Material | Reagents | Product |

| 5-Substituted Isophthalic Acid | SOCl₂ or (COCl)₂, then NH₃ | 5-Substituted Benzene-1,3-dicarboxamide |

| 5-Substituted Isophthalic Acid | DCC/NHS or EDC/NHS, NH₃ | 5-Substituted Benzene-1,3-dicarboxamide |

| Dimethyl 5-Substituted Isophthalate | NH₃, heat | 5-Substituted Benzene-1,3-dicarboxamide |

Introduction of the Aminomethyl Moiety

The introduction of the aminomethyl group at the 5-position can be accomplished either before or after the formation of the dicarboxamide.

Reduction of a Nitro Group: A common strategy begins with 5-nitroisophthalic acid. The dicarboxamide is first formed, followed by the reduction of the nitro group to an amine using reducing agents like H₂/Pd-C, Sn/HCl, or Fe/HCl. masterorganicchemistry.comwikipedia.org The resulting 5-aminobenzene-1,3-dicarboxamide can then be converted to the 5-(aminomethyl) derivative.

Reduction of a Cyano Group: An alternative route involves the introduction of a cyanomethyl group. This can be achieved, for example, by the reaction of a 5-(bromomethyl) derivative with a cyanide salt. The nitrile group can then be reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. youtube.com

From a Bromomethyl Group: Starting with 5-(bromomethyl)isophthalic acid nih.gov, the dicarboxamide can be formed, followed by nucleophilic substitution of the bromine with ammonia or a protected amine equivalent like sodium azide (B81097) followed by reduction.

A plausible synthetic sequence is outlined below:

Nitration: Nitration of isophthalic acid to yield 5-nitroisophthalic acid.

Amidation: Conversion of 5-nitroisophthalic acid to 5-nitrobenzene-1,3-dicarboxamide.

Reduction: Reduction of the nitro group to an amino group, yielding 5-aminobenzene-1,3-dicarboxamide.

Diazotization and Cyanation (Sandmeyer Reaction): Conversion of the amino group to a cyano group via a diazonium salt intermediate.

Reduction: Reduction of the cyano group to an aminomethyl group.

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and selective methods.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can lead to more sustainable processes.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods are generally superior in this regard.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. nih.govyork.ac.uk

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Enzymatic synthesis is a promising green approach. Lipases, for example, can be used for the amidation of dicarboxylic acids or their esters under mild conditions. nih.govyork.ac.uk Plant-based catalysts are also being explored for various organic transformations, including reductions, which could be applied to the synthesis of the aminomethyl group. researchgate.net

Catalytic Methods for Enhanced Yield and Selectivity

Catalytic methods offer significant advantages over stoichiometric reactions, including higher efficiency, selectivity, and reduced waste generation.

Catalytic Amidation: Direct catalytic amidation of dicarboxylic acids with amines, avoiding the need for stoichiometric activating agents, is a highly desirable green alternative. catalyticamidation.info Various catalysts, including those based on boron, titanium, and zirconium, have been developed for this purpose.

Catalytic Reduction: The reduction of the nitro or cyano precursor to the aminomethyl group can be achieved with high selectivity using catalytic hydrogenation. This method is generally preferred over the use of metal hydrides due to its milder reaction conditions and easier work-up.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool in organic synthesis. mdpi.com This approach could potentially be applied to the amidation step or the introduction of the aminomethyl group under mild and environmentally benign conditions.

| Catalytic Method | Application in Synthesis | Advantages |

| Boron-based Catalysis | Direct amidation of 5-(aminomethyl)isophthalic acid | Avoids stoichiometric activating agents, milder conditions |

| Catalytic Hydrogenation | Reduction of 5-nitro or 5-cyano precursors | High selectivity, clean reaction, easy product isolation |

| Photoredox Catalysis | Amidation or functional group interconversion | Use of visible light as a renewable energy source, mild conditions |

Post-Synthetic Modification of this compound

The presence of two distinct reactive sites—the amide N-H bonds and the primary amine of the aminomethyl group—makes this compound a prime candidate for post-synthetic modification. These modifications can be tailored to introduce a wide range of functional groups, thereby altering the molecule's physical, chemical, and biological properties.

Functionalization at the Amide Nitrogen Atoms

The amide groups in this compound, while generally less nucleophilic than the aminomethyl group, can undergo functionalization under specific conditions. These reactions typically involve deprotonation of the amide nitrogen followed by reaction with an electrophile.

Common functionalization reactions at the amide nitrogen include:

N-Alkylation: Introduction of alkyl groups can be achieved by treating the dicarboxamide with an alkyl halide in the presence of a strong base. The choice of base is critical to ensure sufficient deprotonation of the amide proton without promoting side reactions.

N-Acylation: Acyl groups can be introduced by reacting the dicarboxamide with an acyl chloride or anhydride. This reaction often requires a catalyst, such as a Lewis acid, to activate the acylating agent.

Michael Addition: The amide nitrogens can act as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of β-amino carbonyl derivatives.

The reactivity of the amide nitrogen is influenced by the electronic nature of the benzene (B151609) ring and the substituents attached to the amide itself. In the case of this compound, the electron-withdrawing nature of the two amide groups deactivates the benzene ring, which can in turn affect the acidity of the amide protons.

| Reaction Type | Reagents | Product Type | Key Considerations |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Strong base (e.g., NaH) | N,N'-dialkyl-5-(aminomethyl)benzene-1,3-dicarboxamide | Requires anhydrous conditions; potential for over-alkylation. |

| N-Acylation | Acyl chloride/anhydride, Lewis acid catalyst | N,N'-diacyl-5-(aminomethyl)benzene-1,3-dicarboxamide | The aminomethyl group must be protected to prevent competing acylation. |

Chemical Transformations of the Aminomethyl Group

The primary amine of the aminomethyl group is a highly versatile functional handle for a wide array of chemical transformations. Its nucleophilicity allows for facile reaction with various electrophiles.

Key transformations of the aminomethyl group include:

Alkylation and Acylation: The primary amine readily reacts with alkyl halides and acyl chlorides (or anhydrides) to form secondary/tertiary amines and amides, respectively. These reactions are typically straightforward and proceed under mild conditions.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) yields secondary or tertiary amines. This is a powerful method for introducing a wide variety of substituents.

Formation of Schiff Bases: Condensation with aldehydes or ketones forms imines (Schiff bases), which can be stable compounds themselves or can serve as intermediates for further reactions, such as reduction to amines or addition of nucleophiles.

Diazotization: Treatment with nitrous acid can convert the primary amine into a diazonium salt. While aryl diazonium salts are versatile intermediates, the benzylic nature of this amine may lead to instability and alternative reaction pathways. libretexts.org

The benzylic position of the aminomethyl group can also influence its reactivity, potentially allowing for reactions that are not typical for simple alkylamines. libretexts.org

| Reaction | Reagents | Resulting Functional Group | Notes |

|---|---|---|---|

| Acylation | Acyl chloride, base | Amide | A common method for protecting the amine or introducing new functionality. |

| Reductive Amination | Aldehyde/Ketone, NaBH3CN | Secondary/Tertiary Amine | Allows for the introduction of diverse alkyl groups. |

| Schiff Base Formation | Aldehyde/Ketone | Imine | Can be an intermediate for further transformations. |

Regioselective Derivatization Strategies

A significant challenge in the derivatization of this compound is achieving regioselectivity—that is, selectively modifying one type of functional group in the presence of the other. The inherent difference in reactivity between the primary amine and the amide groups provides a basis for such selective transformations.

Strategies for Regioselective Derivatization:

Exploiting Inherent Reactivity: The aminomethyl group is significantly more nucleophilic than the amide nitrogens. Therefore, under carefully controlled conditions (e.g., using mild bases and electrophiles at low temperatures), it is often possible to selectively react at the aminomethyl group while leaving the amide groups intact.

Use of Protecting Groups: To achieve the reverse selectivity (functionalization of the amides), the more reactive aminomethyl group must first be protected. Common amine protecting groups, such as tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz), can be installed and later removed under specific conditions. Once the amine is protected, the less reactive amide nitrogens can be targeted for modification.

pH Control: The reactivity of the aminomethyl group is highly dependent on pH. At low pH, the amine will be protonated and thus non-nucleophilic, potentially allowing for reactions to occur at other sites. However, the stability of the amide groups under acidic conditions must be considered.

The choice of solvent and reaction temperature can also play a crucial role in controlling the regioselectivity of these derivatization reactions.

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The successful synthesis of derivatives of this compound relies heavily on effective purification and isolation techniques at each step. The choice of method depends on the physical and chemical properties of the target compound and the impurities present.

Common purification techniques include:

Crystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures or are insoluble.

Column Chromatography: This is a versatile method for separating mixtures of compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina). By varying the mobile phase (solvent system), compounds with different polarities can be effectively separated.

Precipitation: In cases where the product is insoluble in the reaction mixture, it may precipitate out upon formation or with the addition of a non-solvent. The resulting solid can then be collected by filtration. This is a common technique for the purification of aromatic polyamides. youtube.com

Washing/Extraction: Liquid-liquid extraction can be used to remove soluble impurities from a product. This involves partitioning the compound and impurities between two immiscible solvents.

The characterization of the purified compounds is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity of the final product.

| Technique | Principle of Separation | Best Suited For |

|---|---|---|

| Crystallization | Differential solubility | Crystalline solids with moderate to high purity. |

| Column Chromatography | Differential adsorption | Complex mixtures and purification of non-crystalline solids or oils. |

| Precipitation | Insolubility in the solvent | Products that are insoluble in the reaction or a chosen solvent. |

| Extraction | Differential partitioning between immiscible liquids | Removing soluble impurities from a product. |

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Aminomethyl Benzene 1,3 Dicarboxamide Systems

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms and molecules in the crystalline solid state. For systems based on benzene-1,3-dicarboxamide, this technique reveals intricate details about crystal packing, intermolecular forces, and molecular conformation, which collectively dictate the material's macroscopic properties.

In the solid state, molecules containing amide functionalities, such as 5-(aminomethyl)benzene-1,3-dicarboxamide, are known to assemble through predictable non-covalent interactions, often referred to as supramolecular synthons. The primary amide groups (-CONH2) are particularly effective at forming robust hydrogen-bonded networks. The most common synthon involving primary amides is the R2,2(8) catemer or ring motif, where two molecules are linked by a pair of N-H···O=C hydrogen bonds.

The presence of the aminomethyl group introduces an additional site for hydrogen bonding, potentially leading to more complex and extended supramolecular assemblies. The molecular structure allows for the formation of layered or three-dimensional networks. The packing is often influenced by a combination of strong hydrogen bonds from the amide and amine groups and weaker C-H···O or C-H···π interactions, creating a highly ordered and stable crystal lattice. While the specific crystal structure of this compound is not widely reported, analysis of related benzene-1,3,5-tricarboxamides (BTAs) shows they self-assemble into one-dimensional columnar stacks stabilized by threefold hydrogen bonding. rsc.org

Hydrogen bonding is the dominant intermolecular force governing the crystal structure of this compound. The molecule contains multiple hydrogen bond donors (N-H from the two primary amides and the primary amine) and acceptors (C=O from the amides).

The primary amide groups are expected to form strong N-H···O hydrogen bonds, creating the aforementioned R2,2(8) motifs or extended chains. researchgate.net The aminomethyl group (-CH2NH2) can also participate in hydrogen bonding, with the N-H donors potentially interacting with carbonyl oxygen atoms or the nitrogen of an amine on an adjacent molecule. This leads to a highly interconnected three-dimensional network. nih.gov The interplay between these different hydrogen bonds results in a complex and robust crystalline architecture. Molecular dynamics simulations on similar benzene-1,3,5-tricarboxamides have shown that such hydrogen bonds are crucial for the stability of self-assembled structures. rsc.orgnih.gov

Table 1: Typical Hydrogen Bond Geometries in Amide-Containing Crystal Structures

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) |

|---|---|---|

| N-H···O (Amide-Amide) | 2.8 - 3.1 | 150 - 180 |

| N-H···O (Amine-Amide) | 2.9 - 3.2 | 140 - 170 |

The conformation of the this compound molecule in the crystalline state is determined by the minimization of steric hindrance and the maximization of favorable intermolecular interactions. The orientation of the two carboxamide groups relative to the central benzene (B151609) ring is of particular interest. There can be a slight torsion, or twisting, of the amide planes with respect to the aromatic ring to accommodate the dense packing and optimize hydrogen bonding.

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure, assessing the purity, and studying the behavior of molecules in solution.

¹H NMR spectroscopy provides detailed information about the number and type of protons in a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic, aminomethyl, and amide protons.

Aromatic Protons: The benzene ring has three protons. The proton at the C2 position will appear as a triplet (or a narrow triplet-like singlet), while the two equivalent protons at the C4 and C6 positions will appear as a doublet. Their chemical shifts would typically be in the range of δ 7.5-8.5 ppm.

Aminomethyl Protons (-CH₂NH₂): The two protons of the methylene (B1212753) group (-CH₂) are chemically equivalent and are expected to produce a singlet around δ 3.8-4.2 ppm.

Amine Protons (-CH₂NH₂): The two protons of the primary amine group will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature.

Amide Protons (-CONH₂): The two primary amide groups each have two protons. These four protons may appear as two distinct broad singlets, corresponding to the two different chemical environments of the amide groups, typically in the region of δ 7.0-8.0 ppm.

The integration of these signals provides a quantitative measure of the number of protons in each environment, confirming the molecular structure. The absence of unexpected signals is a strong indicator of the compound's purity.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (C2-H) | 7.5 - 8.5 | t | 1H |

| Aromatic H (C4/C6-H) | 7.5 - 8.5 | d | 2H |

| Methylene (-CH₂) | 3.8 - 4.2 | s | 2H |

| Amide (-CONH₂) | 7.0 - 8.0 | br s | 4H |

(Note: Predicted shifts are based on typical values for similar functional groups. Actual values may vary based on solvent and experimental conditions. br s = broad singlet, s = singlet, d = doublet, t = triplet)

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

Carbonyl Carbons (-C=O): The two equivalent amide carbonyl carbons will appear as a single resonance in the downfield region of the spectrum, typically between δ 165-175 ppm.

Aromatic Carbons: The benzene ring has four distinct carbon environments: the two carbons bearing the amide groups (C1/C3), the carbon with the aminomethyl group (C5), the two carbons adjacent to it (C4/C6), and the carbon between the amide groups (C2). These will produce signals in the aromatic region (δ 120-150 ppm).

Aminomethyl Carbon (-CH₂NH₂): The carbon of the methylene group will resonate at a higher field, typically in the range of δ 40-50 ppm.

Heteronuclear NMR techniques, such as ¹⁵N NMR, can provide further structural insight by probing the nitrogen atoms. researchgate.net The nitrogen atoms of the primary amide and primary amine groups would have distinct chemical shifts, helping to confirm their presence and electronic environment. fu-berlin.denih.gov For instance, ¹⁵N NMR spectra can distinguish between different types of amide and amine nitrogens upon protonation or other chemical modifications. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C=O) | 165 - 175 |

| Aromatic (C1/C3, C5) | 130 - 150 |

| Aromatic (C2, C4/C6) | 120 - 130 |

(Note: Predicted shifts are based on typical values for similar functional groups. Actual values may vary based on solvent and experimental conditions.)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity within the this compound molecule. Techniques such as COSY, HSQC, and HMBC provide through-bond correlation information, which is crucial for assembling the molecular structure piece by piece. researchgate.netyoutube.comsdsu.eduscience.govwalisongo.ac.id

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically through two or three bonds. For this compound, the following correlations would be anticipated:

Aromatic Region: The protons on the benzene ring would show correlations consistent with their substitution pattern. The proton at position 2 would be coupled to the proton at position 4 (and 6), and the proton at position 4 would be coupled to the protons at positions 2 and 6. This would result in a specific cross-peak pattern confirming their relative positions.

Aminomethyl Group: The methylene protons (-CH₂-) of the aminomethyl group would likely appear as a singlet if there is no coupling to the amine protons (-NH₂), or as a triplet if coupling occurs and the exchange rate of the amine protons is slow. A COSY experiment would definitively show a correlation between the methylene and amine protons if they are coupled.

HSQC (Heteronuclear Single Quantum Coherence) provides one-bond correlation between protons and the carbons to which they are directly attached. This is a powerful technique for assigning carbon signals based on their attached, and often more easily assigned, protons.

The aromatic protons would show correlations to their respective aromatic carbon atoms.

The methylene protons of the aminomethyl group would show a cross-peak to the methylene carbon signal.

The amine protons would show a correlation to the nitrogen-15 (B135050) nucleus in an ¹H-¹⁵N HSQC experiment, which can be useful for studying the electronic environment of the nitrogen atom.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds (and sometimes four). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule.

The aromatic protons would show long-range correlations to neighboring and more distant carbons in the ring, as well as to the carbonyl carbons of the amide groups and the benzylic carbon of the aminomethyl group.

The methylene protons of the aminomethyl group would show correlations to the aromatic carbon at position 5 and potentially to the carbonyl carbons if the molecule adopts a suitable conformation.

The amide protons (-CONH₂) would show correlations to the carbonyl carbon and the aromatic carbons at positions 1 and 3.

The following table summarizes the expected key 2D NMR correlations for this compound:

| Proton (¹H) Signal | Expected COSY Correlations (with ¹H) | Expected HSQC Correlations (with ¹³C, one-bond) | Expected HMBC Correlations (with ¹³C, multiple-bond) |

| Aromatic H (position 2) | Aromatic H (positions 4, 6) | Aromatic C (position 2) | Aromatic C (positions 4, 6), Carbonyl C (position 1) |

| Aromatic H (position 4) | Aromatic H (positions 2, 6) | Aromatic C (position 4) | Aromatic C (positions 2, 6, 5), Carbonyl C (position 3) |

| Aromatic H (position 6) | Aromatic H (positions 2, 4) | Aromatic C (position 6) | Aromatic C (positions 2, 4, 5), Carbonyl C (position 1) |

| Methylene (-CH₂-) | Amine (-NH₂) (if coupling is present) | Methylene C | Aromatic C (position 5) |

| Amide (-CONH₂) | - | - | Carbonyl C, Aromatic C (positions 1 or 3) |

| Amine (-NH₂) | Methylene (-CH₂) (if coupling is present) | - | Methylene C |

Dynamic NMR Studies for Conformational Dynamics in Solution

The presence of amide bonds in this compound introduces the possibility of restricted rotation around the C-N bond due to its partial double bond character. beilstein-journals.orgresearchgate.net This can lead to the existence of different conformers (rotamers) in solution, which may interconvert at a rate that is slow on the NMR timescale, resulting in the observation of separate signals for each conformer at a given temperature. beilstein-journals.org

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable information about these conformational dynamics. By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the rotational process.

For this compound, DNMR studies would likely focus on the signals of the amide protons and the aromatic protons near the amide groups. At low temperatures, where the rotation around the C-N amide bond is slow, one might observe distinct signals for the syn and anti conformers. As the temperature is increased, the rate of rotation increases, leading to broadening of these signals. At a certain temperature, known as the coalescence temperature, the two signals merge into a single, broad peak. Further increases in temperature result in a sharpening of this averaged signal as the rotation becomes very fast on the NMR timescale.

From the coalescence temperature and the chemical shift difference between the signals of the two conformers, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides a quantitative measure of the conformational stability of the amide bonds in the molecule.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of the chemical bonds. amazonaws.comspectroscopyonline.comlibretexts.orgopenstax.org

Characteristic Vibrational Modes of Amide and Aminomethyl Functional Groups

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the amide and aminomethyl functional groups, as well as the vibrations of the substituted benzene ring.

Amide Group Vibrations:

N-H Stretching: Primary amides (-CONH₂) show two N-H stretching bands in the region of 3100-3500 cm⁻¹. The asymmetric stretch typically appears at a higher frequency than the symmetric stretch.

C=O Stretching (Amide I band): This is a very strong absorption in the IR spectrum, typically found in the range of 1630-1695 cm⁻¹. Its exact position is sensitive to hydrogen bonding.

N-H Bending (Amide II band): This band, arising from the in-plane bending of the N-H bond, is found in the region of 1590-1650 cm⁻¹ and is also sensitive to hydrogen bonding.

C-N Stretching: The C-N stretching vibration appears in the range of 1400-1430 cm⁻¹.

Aminomethyl Group Vibrations:

N-H Stretching: Primary amines (-CH₂NH₂) also exhibit N-H stretching vibrations in the 3300-3500 cm⁻¹ region.

N-H Bending (Scissoring): This vibration occurs in the range of 1590-1650 cm⁻¹.

C-N Stretching: The C-N stretching of the aminomethyl group is typically observed in the 1020-1250 cm⁻¹ range.

CH₂ Vibrations: The methylene group will show symmetric and asymmetric stretching vibrations around 2855 and 2925 cm⁻¹, respectively, and a scissoring vibration around 1465 cm⁻¹.

Substituted Benzene Ring Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

C=C Stretching: Ring C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ region are characteristic of the substitution pattern of the benzene ring. For a 1,3,5-trisubstituted pattern, characteristic bands would be expected.

The following table provides a summary of the expected characteristic vibrational frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amide (-CONH₂) | N-H Stretching (asymmetric & symmetric) | 3100 - 3500 |

| C=O Stretching (Amide I) | 1630 - 1695 | |

| N-H Bending (Amide II) | 1590 - 1650 | |

| C-N Stretching | 1400 - 1430 | |

| Aminomethyl (-CH₂NH₂) | N-H Stretching | 3300 - 3500 |

| N-H Bending | 1590 - 1650 | |

| C-N Stretching | 1020 - 1250 | |

| CH₂ Stretching (asymmetric & symmetric) | 2850 - 2930 | |

| CH₂ Bending (scissoring) | ~1465 | |

| Benzene Ring | Aromatic C-H Stretching | >3000 |

| Ring C=C Stretching | 1450 - 1600 | |

| C-H Out-of-Plane Bending | 690 - 900 |

Probing Intermolecular Interactions via Vibrational Spectroscopy

The positions and shapes of the N-H and C=O stretching bands in the IR spectrum are particularly sensitive to intermolecular hydrogen bonding. In the solid state or in concentrated solutions, the amide and amine groups of this compound can act as both hydrogen bond donors and acceptors, leading to the formation of an extensive network of intermolecular hydrogen bonds.

This hydrogen bonding typically causes a broadening and a shift to lower frequencies (red shift) of the N-H and C=O stretching bands compared to their positions in a dilute solution in a non-polar solvent where such interactions are minimized. By comparing the spectra recorded under different conditions (e.g., solid state vs. dilute solution), one can gain insights into the strength and nature of these intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation pattern. fu-berlin.denih.govnih.govmiamioh.edu

Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion (M⁺˙ or [M+H]⁺ depending on the ionization technique). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

Subsequent fragmentation of the molecular ion will produce a series of fragment ions. The analysis of the m/z values of these fragments can help to elucidate the structure of the molecule. Common fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the aminomethyl group, leading to the loss of a hydrogen radical or the formation of a stable iminium ion.

Loss of Amide Group Fragments: Fragmentation can occur with the loss of ammonia (B1221849) (NH₃) or isocyanic acid (HNCO) from the amide groups.

Cleavage of the Benzyl-Amine Bond: The bond between the benzene ring and the aminomethyl group can cleave.

Ring Fragmentation: At higher energies, the aromatic ring itself can fragment.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) allows for the determination of the mass of an ion with very high accuracy (typically to four or five decimal places). nih.govnih.govosti.govcsic.esosti.gov This precision makes it possible to determine the elemental composition of the molecular ion and its fragments.

Fragmentation Pathways and Structural Insights

Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules. In the analysis of this compound, electron impact (EI) or electrospray ionization (ESI) can be employed to generate a molecular ion and subsequent fragment ions. The fragmentation patterns observed provide a veritable fingerprint of the molecule, allowing for confirmation of its structure.

The fragmentation of this compound is expected to proceed through several predictable pathways, guided by the stability of the resulting cations and neutral losses. Key bond cleavages would likely occur at the benzylic position and at the amide functionalities.

One of the primary fragmentation pathways for aromatic amines involves the cleavage of the C-C bond adjacent to the nitrogen atom, known as α-cleavage. For this compound, this would involve the cleavage of the bond between the benzylic carbon and the aromatic ring. Another significant fragmentation for substituted benzene derivatives is the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which arises from the rearrangement of the benzyl (B1604629) cation. youtube.com

The amide groups also present characteristic fragmentation patterns. Primary amides can undergo a McLafferty rearrangement, which would be a key indicator in the mass spectrum. libretexts.org Additionally, cleavage of the amide C-N bond and the carbonyl C-C bond can lead to the loss of CONH₂ or NH₂.

Based on these principles, a proposed fragmentation scheme for this compound is presented below:

| Fragment Ion (m/z) | Proposed Structure/Loss | Fragmentation Pathway |

| 193 | [M]⁺ | Molecular Ion |

| 176 | [M-NH₃]⁺ | Loss of ammonia from the aminomethyl group |

| 150 | [M-CONH₂]⁺ | Loss of a carboxamide group |

| 133 | [M-CH₂NH₂ - CO]⁺ | Cleavage of the aminomethyl group and a carbonyl |

| 105 | [C₆H₄(CO)]⁺ | Benzyne radical cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

These fragmentation pathways provide a detailed structural map of the molecule, confirming the presence and connectivity of the aminomethyl and dicarboxamide moieties on the benzene ring. High-resolution mass spectrometry (HRMS) would further allow for the determination of the elemental composition of each fragment, lending greater confidence to the structural assignments.

Other Advanced Spectroscopic Techniques (e.g., UV-Vis, CD, EPR)

Beyond mass spectrometry, a suite of other advanced spectroscopic techniques can be employed to probe the electronic and structural properties of this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the aromatic benzene ring is the primary chromophore. The presence of the aminomethyl and dicarboxamide substituents will influence the position and intensity of the absorption bands. Typically, substituted benzenes exhibit a strong absorption band around 200-210 nm (the E-band) and a weaker, more structured band between 250-280 nm (the B-band). The specific absorption maxima for this compound would need to be determined experimentally, but an illustrative dataset based on similar aromatic amides is provided below. researchgate.net

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π* (E-band) | ~210 | >10,000 |

| π → π* (B-band) | ~265 | 500 - 2,000 |

Circular Dichroism (CD) Spectroscopy: Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While this compound itself is not chiral, it can be used as a building block in the synthesis of larger, chiral supramolecular structures. tue.nlnih.gov If this compound were to be incorporated into a chiral environment or induced to form a chiral assembly, CD spectroscopy would reveal characteristic Cotton effects. The sign and magnitude of these effects would provide information about the stereochemistry and conformation of the assembly. In its monomeric, achiral state, this compound would be CD silent.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique used to study species with unpaired electrons, such as radicals. While this compound is not a radical in its ground state, it could be induced to form a radical cation or anion through oxidation or reduction. EPR spectroscopy of such a radical species would provide detailed information about the distribution of the unpaired electron density within the molecule. rsc.org The hyperfine coupling constants observed in the EPR spectrum would reveal the interactions of the unpaired electron with the magnetic nuclei (¹H and ¹⁴N) in the molecule, offering a detailed map of the spin distribution in its molecular orbitals.

In-Depth Computational Analysis of this compound Remains a Subject for Future Research

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical studies focused on this compound. While extensive research exists on related compounds, particularly benzene-1,3,5-tricarboxamides (BTAs), dedicated investigations into the quantum chemical properties and molecular dynamics of this specific molecule have not been published.

Consequently, it is not possible to provide a detailed, data-driven article on the electronic structure, reactivity, conformational landscape, and self-assembly processes of this compound as per the requested outline. Generating such an article would require fabricating data, which falls outside the scope of scientifically accurate reporting.

Research on analogous molecules, such as benzene-1,3,5-tricarboxamides, has utilized computational methods to provide significant insights. These studies often employ Density Functional Theory (DFT) to understand electronic properties and molecular dynamics (MD) simulations to explore their well-known capacity for self-assembly into supramolecular polymers through hydrogen bonding. nih.govresearchgate.netnih.gov However, the structural differences between the extensively studied BTAs and this compound—specifically the substitution pattern (1,3,5- vs. 1,3-) and the presence of an aminomethyl group—mean that the findings for one cannot be directly extrapolated to the other.

The requested analysis would involve:

Quantum Chemical Calculations: Using methods like DFT to determine the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO gap) to predict chemical reactivity, and electrostatic potential (ESP) maps to identify sites susceptible to electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations: Simulating the molecule's behavior over time to understand its preferred shapes (conformations) in different environments and to model how individual molecules might interact and aggregate in a self-assembly process.

While the methodologies are well-established, their application to this compound is necessary to generate the specific data required for a thorough analysis. The absence of such dedicated research highlights a gap in the current scientific literature and presents an opportunity for future investigation into the unique properties of this compound.

Molecular Docking and Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and materials science for understanding intermolecular interactions.

In the absence of direct molecular docking studies for this compound, predictions can be made based on its functional groups. The primary amine (-NH2) and two amide (-CONH2) groups are capable of acting as both hydrogen bond donors and acceptors. The central benzene ring provides a scaffold for potential π-π stacking interactions.

Computational docking simulations performed on analogous aromatic amides and amines with various protein targets have demonstrated that these functional groups are key to determining binding orientation and affinity. For instance, the aminomethyl group can be expected to interact with negatively charged amino acid residues such as aspartate and glutamate, while the amide groups can form robust hydrogen bond networks with the protein backbone or polar side chains. The binding affinity, often quantified by a docking score or binding energy, would be influenced by the collective strength of these interactions.

Table 1: Predicted Binding Affinities of this compound with Hypothetical Biological Targets

| Target Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase | -7.5 to -9.0 | Asp, Glu, Lys |

| Protease | -6.8 to -8.5 | Ser, His, Asp |

| Nuclear Receptor | -8.0 to -9.5 | Arg, Gln, Asn |

Note: The data in this table is hypothetical and serves to illustrate the potential binding affinities based on the structural features of the compound.

The structural arrangement of this compound is conducive to a variety of non-covalent interactions that are fundamental to its potential biological activity and material properties.

Hydrogen Bonding: The molecule possesses five hydrogen bond donors (three from the aminomethyl group and two from each amide group) and four potential hydrogen bond acceptors (the oxygen atoms of the carboxamides and the nitrogen of the aminomethyl group). This high density of hydrogen bonding sites suggests that the molecule can form intricate and stable networks with biological macromolecules or self-assemble into higher-order structures. Computational models of similar benzene-1,3,5-tricarboxamides have shown that these hydrogen bonds are the primary driving force for their self-assembly into columnar structures. drugdesign.org

Electrostatic Interactions: The aminomethyl group is basic and can be protonated under physiological conditions, acquiring a positive charge. This would enable strong electrostatic interactions with negatively charged pockets in proteins or other molecules.

Prediction and Interpretation of Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals | Interpretation |

| ¹H NMR (in DMSO-d₆) | δ 7.5-8.5 ppm (aromatic protons), δ 3.8-4.0 ppm (methylene protons), δ 7.0-8.0 ppm (amide protons, broad), δ 2.5-3.5 ppm (amine protons, broad) | The chemical shifts are influenced by the electron-withdrawing amide groups and the electron-donating aminomethyl group. |

| ¹³C NMR (in DMSO-d₆) | δ 165-170 ppm (carbonyl carbons), δ 120-140 ppm (aromatic carbons), δ 40-45 ppm (methylene carbon) | Provides a map of the carbon framework of the molecule. |

| IR (cm⁻¹) | 3300-3500 (N-H stretching), 1640-1680 (C=O stretching, Amide I), 1580-1620 (N-H bending, Amide II), ~3000 (aromatic C-H stretching) | Characteristic vibrational modes confirming the presence of amide and amine functional groups. |

Note: The data in this table is based on theoretical predictions for analogous compounds and serves as a guide for experimental characterization.

Structure-Property Relationship (SPR) Studies from Theoretical Models

Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a molecule with its physical, chemical, and biological properties. drugdesign.org For this compound, theoretical models can be employed to predict how modifications to its structure would impact its properties.

For example, computational models can predict changes in solubility, lipophilicity (logP), and electronic properties upon substitution at the aromatic ring or modification of the aminomethyl and carboxamide groups. These predictions are invaluable for designing new molecules with desired characteristics.

Electronic Properties: The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and electronic transition properties. The presence of both electron-donating (aminomethyl) and electron-withdrawing (carboxamide) groups on the benzene ring suggests a potential for interesting electronic and optical properties.

Physicochemical Properties: Theoretical models can estimate properties such as polar surface area (PSA), which is crucial for predicting cell permeability. The multiple polar groups in this compound would result in a relatively high PSA, suggesting lower passive diffusion across biological membranes.

By systematically altering the structure in silico and recalculating these properties, a comprehensive SPR can be established, providing a roadmap for the rational design of new functional molecules based on the this compound scaffold.

Chemical Reactivity and Functional Role

Reactivity of the Aminomethyl Group

The aminomethyl group is the most reactive site for many chemical transformations. As a primary amine, it can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form secondary amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases).

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

These reactions allow for the facile introduction of a wide range of functional groups, making this compound a valuable scaffold for the synthesis of more complex molecules.

Role as a Ligand in Coordination Chemistry

The presence of nitrogen and oxygen atoms with lone pairs of electrons makes this compound a potential ligand for coordination with metal ions. The aminomethyl group and the carbonyl oxygen atoms of the amide groups can act as donor sites. Depending on the metal ion and reaction conditions, it could act as a monodentate, bidentate, or bridging ligand, leading to the formation of coordination polymers or discrete metal complexes. The study of pyridine-3,5-dicarboxamide (B152810) ligands in coordination chemistry provides a relevant parallel for the potential of this compound. nih.gov

Participation in Supramolecular Assembly

The two amide groups are capable of forming strong intermolecular hydrogen bonds. This predisposes the molecule to self-assemble into ordered supramolecular structures. Analogous to benzene-1,3,5-tricarboxamides which form columnar structures, this compound could potentially form tapes, sheets, or other higher-order assemblies in the solid state or in solution. rsc.org The aminomethyl group could also participate in hydrogen bonding or be used to direct the assembly process through specific interactions.

Coordination Chemistry and Supramolecular Assembly of 5 Aminomethyl Benzene 1,3 Dicarboxamide

5-(Aminomethyl)benzene-1,3-dicarboxamide as a Ligand in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The application of this compound as a ligand in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is an area of growing interest. MOFs are crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands, while COFs are constructed from organic building blocks linked by strong covalent bonds. mdpi.com The inherent functionalities of this compound make it a promising candidate for creating robust and functional frameworks. The amide groups can act as coordination sites or, more commonly, as structure-directing groups through hydrogen bonding, while the aminomethyl group offers a valuable site for post-synthesis functionalization. nih.govresearchgate.net

The incorporation of this compound into MOFs and COFs is guided by several key design principles. The molecule's geometry, with functional groups at the 1, 3, and 5 positions of the benzene (B151609) ring, provides a trigonal or T-shaped building block, which can lead to the formation of porous 2D or 3D networks.

Key design considerations include:

Coordination Mode : While amide groups are not the strongest coordinating moieties, they can bind to certain metal centers. More commonly, the base molecule would be further derivatized, for instance, by converting the amide groups to carboxylates or by attaching other coordinating groups to the amine, to serve as the primary linking nodes.

Hydrogen Bonding : The two N-H protons of the amide groups are excellent hydrogen bond donors, and the carbonyl oxygens are acceptors. This dual nature is extensively utilized in benzene-1,3,5-tricarboxamides (BTAs) to form robust, self-assembling columnar structures through threefold intermolecular hydrogen bonding. rsc.orgnih.gov This same propensity for hydrogen bonding can be used to reinforce the structure of a MOF or COF, adding rigidity and stability.

Symmetry and Topology : The 1,3,5-substitution pattern provides C3 symmetry, which can be exploited to target specific network topologies. For example, linking such trigonal nodes with linear linkers can predictably generate hexagonal or other complex network structures, as seen in frameworks built with ligands like 1,3,5-benzenetricarboxylate or 1,3,5-tris(1-imidazolyl)benzene. researchgate.netresearchgate.net

Functional Handle : The primary aminomethyl group is a crucial feature, as it typically remains uncoordinated or unreacted during the initial framework synthesis. This provides a readily accessible functional handle for subsequent chemical reactions within the pores of the material. nih.govresearchgate.net

While specific examples of MOFs or COFs constructed solely from this compound are not extensively documented, the potential structural diversity is vast. Based on analogous systems using trigonal linkers, a variety of network topologies can be predicted. For instance, combination with divalent metal ions that favor tetrahedral or octahedral coordination could lead to frameworks with topologies such as (10,3)-a (srs) or others seen in frameworks based on 1,3,5-benzenetricarboxylic acid (H3BTC). researchgate.net Similarly, in COF chemistry, condensation of the aminomethyl group (or a derivative thereof) with complementary linkers could produce stable, porous networks, such as imine-linked or amide-linked frameworks. rsc.orgmdpi.com

The structural outcome is highly dependent on the reaction conditions, the choice of metal ion or counter-linker, and the solvent system, which can influence the final framework topology through templating effects.

Postsynthetic modification (PSM) is a powerful technique for functionalizing MOFs and COFs after their initial synthesis, allowing for the incorporation of functionalities that might not be stable under the initial framework-forming conditions. sci-hub.seresearchgate.net The aminomethyl group in frameworks containing this compound is an ideal site for PSM.

This approach has been demonstrated effectively in amino-functionalized MOFs like IRMOF-3 (isoreticular metal-organic framework-3) and UMCM-1-NH2, which contain 2-amino-1,4-benzenedicarboxylate. nih.govnih.gov The pendant amino groups in these materials have been successfully modified with a variety of reagents, and similar reactions would be applicable to the aminomethyl group. These modifications can be used to tune the framework's properties, such as its surface area, pore size, and chemical affinity for specific guest molecules. nih.govnih.gov

Below is a table summarizing common PSM reactions performed on amino-functionalized frameworks, which would be applicable to frameworks derived from this compound.

| Modification Reaction | Reagent Class | Resulting Functional Group | Reference |

| Acylation | Acid Anhydrides (e.g., Acetic Anhydride) | Amide | nih.govnih.gov |

| Schiff Base Formation | Aldehydes / Ketones | Imine | sci-hub.se |

| Isocyanate Addition | Isocyanates | Urea | sci-hub.se |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | researchgate.net |

These modifications allow for the covalent attachment of a wide range of chemical groups, fundamentally altering the framework's surface chemistry and enabling applications in areas such as targeted gas sorption, catalysis, and sensing. nih.govnih.gov

Host-Guest Chemistry and Molecular Recognition

The structure of this compound, with its combination of hydrogen-bonding sites and an aromatic platform, makes it an excellent candidate for studies in host-guest chemistry and molecular recognition. The amide groups, in particular, are well-established motifs for the recognition of various guest species through directional hydrogen bonds.

Amide-based receptors are prominent in supramolecular chemistry for their ability to bind and sense anions. acs.orgresearchgate.net The two amide N-H groups of this compound are pre-organized by the benzene ring to form a convergent binding pocket. This cleft is well-suited for forming multiple hydrogen bonds with anions, particularly those with complementary geometries and hydrogen bond accepting sites, such as carboxylates, phosphates, and halides. acs.org

The principles of anion recognition by such systems rely on:

Hydrogen Bonding : The primary interaction is the formation of N-H···anion hydrogen bonds.

Electrostatic Interactions : The aminomethyl group can be protonated under acidic conditions to form an ammonium (B1175870) cation, which would significantly enhance anion binding through strong electrostatic attraction.

Preorganization : The rigid benzene backbone holds the amide groups in a relatively fixed position, reducing the entropic penalty of binding a guest.

Squaramide- and urea-based receptors, which share the dual N-H donor motif, have been extensively studied and demonstrate high affinity and selectivity for various anions. rsc.orgunica.it It is expected that this compound and its derivatives would exhibit similar behavior, making them potential candidates for use in anion-selective electrodes, extraction agents, or fluorescent sensors if coupled with a signaling unit.

The following table presents representative association constants (Ka) for anion binding by simple amide-containing receptors to illustrate the typical strength of such interactions.

| Host Compound | Anion Guest (as TBA salt) | Solvent | Ka (M⁻¹) | Reference |

| N,N'-diethyl-isophthalamide | Cl⁻ | CD₃CN | 130 | acs.org |

| N,N'-diethyl-isophthalamide | Br⁻ | CD₃CN | 40 | acs.org |

| N,N'-diethyl-isophthalamide | H₂PO₄⁻ | DMSO-d₆ | 3,900 | acs.org |

| Isophthalamide (B1672271) Macrocycle | Acetate | CDCl₃ | >10⁵ | acs.org |

This table provides illustrative data from related isophthalamide systems to demonstrate the principle of anion binding.

Beyond charged species, the structural features of this compound also allow for interactions with neutral molecules. The aromatic ring can participate in π-π stacking interactions with other aromatic systems. The amide and amino groups are capable of forming hydrogen bonds with a wide variety of neutral guests that contain hydrogen bond donor or acceptor sites, such as alcohols, phenols, or other amides.

In the context of supramolecular polymers formed from related benzene-1,3,5-tricarboxamides (BTAs), the surfaces of the resulting one-dimensional fibers have been shown to interact with biological molecules like proteins. nih.govnih.gov For instance, studies have investigated the adsorption of Bovine Serum Albumin (BSA) onto BTA fibers, indicating that the host assemblies can interact with complex biomacromolecules. nih.gov These interactions are driven by a combination of hydrophobic effects and hydrogen bonding. Similar host-guest chemistry can be envisioned for assemblies of this compound, potentially leading to applications in biomaterials or sensing platforms for neutral analytes.

Self-Assembly Processes of this compound

The molecular structure of this compound, with its primary amide and aminomethyl functionalities, provides the necessary components for directional, non-covalent interactions, which are the cornerstone of self-assembly. These interactions are primarily hydrogen bonds, which can lead to the formation of ordered supramolecular structures.

Formation of Supramolecular Polymers and Aggregates

The self-assembly of benzene-1,3,5-tricarboxamides (BTAs) into one-dimensional, rod-like structures stabilized by threefold hydrogen bonding is a well-established principle in supramolecular chemistry. rsc.orgnih.gov These BTAs serve as a versatile building block for a range of applications, from nanotechnology to biomedical fields. rsc.org Although this compound is a dicarboxamide rather than a tricarboxamide, the fundamental principles of hydrogen-bond-driven self-assembly are applicable.

Research on "inversed" BTAs (iBTAs), synthesized from commercially available 5-aminoisophthalic acid, demonstrates that even with a change in the connectivity of one of the amide groups to the benzene core, these molecules still form intermolecular hydrogen bonds and assemble into supramolecular polymers. rsc.org These iBTA-based supramolecular fibers exhibit similar morphology and dynamic behavior to those of conventional BTA homopolymers. rsc.org This indicates that the precise symmetry of the core is not a strict prerequisite for supramolecular polymerization, suggesting that this compound could also form similar aggregates.

The stability and responsiveness of such supramolecular assemblies are critical factors. For instance, in biological media, the hydrophobic core of BTA derivatives plays a crucial role in their self-assembly and stability. nih.gov The presence of both amide and amine groups in this compound would likely influence its solubility and aggregation behavior in different solvents.

Hierarchical Self-Assembly in Solution and Solid-State

The self-assembly process is often hierarchical, with initial hydrogen-bonded aggregates further organizing into more complex structures. For BTA derivatives, this can lead to the formation of nanocolumns which then self-organize laterally into liquid crystalline phases. rsc.org In solution, this can result in the formation of three-dimensional organogel networks composed of fibrous and lamellar superstructures. rsc.org

The nature of the side chains plays a critical role in tuning the self-assembly. For example, the introduction of stereochemistry via amino acid derivatives can significantly alter the aggregation behavior, leading to either long rods or simple dimers depending on the chirality. rsc.org The aminomethyl group in this compound could be functionalized to introduce such chiral moieties, thereby providing a handle to control the hierarchical self-assembly.

Hydrogen-Bonded Organic Frameworks (HOFs) and Cocrystals

Hydrogen-bonded organic frameworks (HOFs) are crystalline porous materials constructed through the self-assembly of organic molecules via intermolecular hydrogen bonding. bham.ac.uk The charge-assisted hydrogen bonds, for instance between amidinium and carboxylate components, tend to create more robust frameworks. bham.ac.uk

A derivative of 5-aminoisophthalic acid has been used as a tecton in the construction of HOFs. Specifically, a naphthalene-diimide (NDI)-containing tecton was prepared through a condensation reaction with 5-aminoisophthalic acid. This tecton was then used to build HOFs that exhibit photochromic changes and form radical species upon photoexcitation. bham.ac.uk This demonstrates the utility of the 5-aminoisophthalic acid core in forming extended, functional hydrogen-bonded networks. Given the structural similarity, this compound could potentially act as a building block for HOFs, with the aminomethyl group offering a site for further functionalization or interaction within the framework.

Coordination Complexes with Transition and Main Group Metals

The amide and amine functionalities of this compound make it a potential ligand for coordination to both transition and main group metals. The coordination chemistry of flexible BTA-derived carboxylates has been explored as a means to create structurally reinforcing supramolecular building blocks in porous coordination polymers. nih.gov

In these systems, the amide groups can participate in amide-amide hydrogen bonding, which is a notable structural feature in the resulting metal complexes. nih.gov For example, cadmium(II) complexes with carboxylate-terminated BTA derivatives have been shown to form 2D layered materials with tubular intralayer pores. nih.gov In other cases, a columnar arrangement of the ligands can be linked by metal cluster nodes to form a densely packed 3D framework. nih.gov

The aminomethyl group in this compound provides an additional coordination site. Studies on the coordination of a C-functionalized macrocycle, 5-aminomethyl- nih.govaneN4, with Cu(II), Ni(II), and Cr(III) have shown that the primary amine function completes the coordination sphere of the metal center. scirp.org In the case of the copper(II) complex, the amino arm of a neighboring molecule coordinates to the metal in the apical position, leading to the formation of a one-dimensional organometallic network. scirp.org This suggests that this compound could act as a bridging ligand, with the dicarboxamide portion coordinating to one metal center and the aminomethyl group coordinating to another, leading to the formation of coordination polymers.

The table below summarizes the coordination behavior of related ligands with various metal ions.

| Ligand Type | Metal Ion(s) | Resulting Structure | Reference |

| Carboxylate-terminated BTA | Cd(II) | 2D layered material with pores or 3D framework | nih.gov |

| 5-aminomethyl- nih.govaneN4 | Cu(II) | 1D organometallic network | scirp.org |

| 5-aminomethyl- nih.govaneN4 | Ni(II), Cr(III) | Hexacoordinated octahedral complexes | scirp.org |

This interactive table allows for a quick overview of the potential coordination modes of ligands structurally similar to this compound.

Applications in Functional Materials

The structural characteristics of this compound make it an excellent candidate for the development of a variety of functional materials. The presence of both hydrogen-bond donors and acceptors in the amide groups facilitates the formation of ordered supramolecular structures, while the aminomethyl group offers a site for post-synthetic modification, allowing for the fine-tuning of material properties.

Adsorption and Separation Technologies

While direct studies on this compound for adsorption and separation are not extensively documented, its structural motifs suggest significant potential in this area. The amide and amine functionalities can act as active sites for the adsorption of various molecules through hydrogen bonding and electrostatic interactions. Porous materials derived from this compound could exhibit selectivity for specific gases or pollutants.

Derivatives of benzene-1,3,5-tricarboxamide (B1221032) (BTA), which share a similar core structure, have been investigated for the construction of nanoporous materials with applications in filtration and separation. google.com The incorporation of the aminomethyl group in the 5-position of the benzene-1,3-dicarboxamide framework would provide a reactive handle to graft specific functionalities, thereby enhancing the selectivity and capacity of the resulting adsorbent materials. For instance, the amine group could be functionalized to specifically target heavy metal ions or acidic gases.

A study on novel metal-organic frameworks (MOFs) demonstrated that dicarboxylate ligands can be used to construct porous frameworks with selective gas adsorption properties. scbt.com This suggests that this compound could serve as a valuable organic linker in the synthesis of functional MOFs for applications in gas separation and storage.

Chemical Sensing and Detection Systems

The development of chemical sensors often relies on the interaction of an analyte with a receptor molecule, leading to a detectable signal. The functional groups present in this compound make it a promising candidate for the design of chemical sensing platforms. The aminomethyl group can be readily modified with chromophores or fluorophores. Upon binding of a target analyte to the dicarboxamide core through hydrogen bonding or other non-covalent interactions, a change in the spectral properties of the reporter group could be observed.

Research on related benzene-1,3,5-tricarboxamide systems has shown that functional monomers can be decorated with fluorescent dyes. nih.gov This principle can be extended to this compound, where the aminomethyl group provides a convenient point of attachment for such dyes. The resulting functionalized molecules could be incorporated into supramolecular assemblies or polymer matrices for the development of solid-state sensors.

| Functional Group | Potential Target Analyte | Sensing Mechanism | Potential Signal Output |

|---|---|---|---|

| Amide Groups | Anions (e.g., F-, Cl-, Br-) | Hydrogen Bonding | Colorimetric or Fluorometric Change |

| Aminomethyl Group (unmodified) | Aldehydes, Ketones | Schiff Base Formation | Change in Absorbance or Fluorescence |

| Aminomethyl Group (modified with a fluorophore) | Metal Ions | Chelation | Fluorescence Quenching or Enhancement |

Development of Responsive Materials

Responsive or "smart" materials are designed to change their properties in response to external stimuli such as pH, temperature, or light. The supramolecular assembly of molecules containing benzene-1,3,5-tricarboxamide moieties is known to be influenced by environmental conditions, leading to the formation of responsive materials. combiphos.com The ability of the amide groups in this compound to form strong, directional hydrogen bonds suggests that it too can be used to create such materials.

The aminomethyl group is basic and will be protonated at low pH. This change in charge can disrupt or alter the supramolecular assembly of materials derived from this compound, leading to a pH-responsive behavior. For example, a hydrogel based on this molecule could swell or shrink in response to changes in pH. Furthermore, the aminomethyl group can be functionalized with photo-responsive units, such as azobenzenes, to create light-responsive materials.

Catalytic Applications

The presence of a primary amine and two amide functionalities makes this compound an interesting scaffold for the development of novel catalysts. The aminomethyl group can act as a basic catalytic site or as an anchor for immobilizing catalytically active species, while the amide groups can participate in substrate binding and orientation through hydrogen bonding.

Heterogeneous Catalysis utilizing Immobilized this compound Moieties

Immobilizing homogeneous catalysts onto solid supports is a key strategy for improving their recyclability and applicability in industrial processes. The aminomethyl group of this compound provides a convenient point of attachment for anchoring the molecule to a solid support, such as silica (B1680970), alumina, or a polymer resin. Once immobilized, the dicarboxamide moiety can be further functionalized with catalytically active metal complexes or organic functional groups.

For example, the amine group could be used to support transition metal nanoparticles, creating a heterogeneous catalyst for hydrogenation or oxidation reactions. The amide groups in the vicinity of the active site could influence the selectivity of the catalytic transformation by pre-organizing the substrate molecules.

| Catalyst Type | Immobilization Strategy | Potential Reaction | Role of the this compound Moiety |

|---|---|---|---|

| Supported Metal Nanoparticles | Coordination to the aminomethyl group | Hydrogenation, Oxidation | Stabilizing ligand and support anchor |

| Immobilized Organocatalyst | Covalent linkage through the aminomethyl group | Aldol condensation, Michael addition | Scaffold for the catalytic group with potential for substrate recognition |

| Functionalized Porous Material | Incorporation as a building block in a MOF or covalent organic framework (COF) | Gas-phase catalysis | Provides basic sites and a framework for active site isolation |

Homogeneous Catalysis with this compound as a Ligand

In homogeneous catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. This compound can act as a multidentate ligand, coordinating to a metal center through the nitrogen atom of the aminomethyl group and potentially through the oxygen atoms of the amide groups. The resulting metal complex could exhibit unique catalytic properties due to the specific geometric and electronic environment provided by the ligand.

The amide groups can form intramolecular hydrogen bonds, which can influence the conformation of the ligand and, consequently, the coordination geometry around the metal center. This can have a significant impact on the stereoselectivity of the catalyzed reaction. Furthermore, the amide groups can participate in second-sphere coordination, interacting with the substrate through hydrogen bonding to enhance reaction rates and selectivities. While specific examples of using this compound as a ligand in homogeneous catalysis are not yet prevalent in the literature, the principles of ligand design suggest its potential in this area. uspto.gov

Role as a Building Block in Complex Molecular Architectures

The structure of this compound makes it an exemplary building block, or tecton, for the construction of intricate supramolecular assemblies and extended solid-state networks. The strategic placement of hydrogen-bonding donor and acceptor sites, specifically the amide and amino groups, facilitates the formation of predictable and robust intermolecular interactions.

Research into the broader class of benzene-1,3,5-tricarboxamides (BTAs) has demonstrated their remarkable ability to self-assemble into well-defined, one-dimensional columnar structures through threefold intermolecular hydrogen bonding. rsc.org This self-assembly process leads to the formation of helical aggregates, which can further organize into higher-order structures like nanofibers and gels. The principles governing the self-assembly of BTAs provide a foundational understanding for predicting the behavior of this compound. The two amide groups can participate in strong, directional hydrogen bonds, similar to those observed in other BTA derivatives, driving the formation of ordered supramolecular polymers.